Cas no 7182-26-5 (6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro-)

6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro- is a bicyclic organic compound featuring a fused benzene and cycloheptane ring system with a furan moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry. The tetrahydro modification enhances stability while retaining reactivity for further functionalization. Its rigid framework is advantageous for applications in medicinal chemistry, particularly in the design of pharmacophores targeting complex biological systems. The hydroxyl group at the 2-position offers a versatile handle for derivatization, enabling precise modifications. This compound is suited for research requiring constrained polycyclic architectures with tunable reactivity.
6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro- structure
7182-26-5 structure
Product Name:6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro-
CAS No:7182-26-5
MF:C13H14O2
MW:202.249063968658
CID:6783984
Update Time:2025-05-19

6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro-
    • 7,8,9,10-tetrahydro-6H-cyclohepta[b]benzofuran-2-ol
    • Inchi: 1S/C13H14O2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,14H,1-5H2
    • InChI Key: WPELTQCHQCFSAD-UHFFFAOYSA-N
    • SMILES: O1C2CCCCCC=2C2=CC(O)=CC=C12

Experimental Properties

  • Density: 1.194±0.06 g/cm3(Predicted)
  • Melting Point: 134 °C
  • Boiling Point: 359.1±37.0 °C(Predicted)
  • pka: 9.43±0.20(Predicted)

6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2077210-5g
7,8,9,10-tetrahydro-6H-cyclohepta[b]benzofuran-2-ol
7182-26-5
5g
¥9000.00 2024-05-02

Additional information on 6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro-

Chemical Profile of 6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5)

6H-Benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro, identified by its CAS number 7182-26-5, is a complex organic compound belonging to the class of heterocyclic molecules. This compound features a fused bicyclic structure consisting of a benzene ring fused to a cycloheptane ring, which is further substituted with a furan moiety at the 2-position. The tetrahydro substitution indicates the saturation of four hydrogen atoms in the cycloheptane ring, contributing to its unique chemical properties and potential applications in synthetic chemistry and pharmaceutical research.

The structural framework of 6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5) makes it a versatile intermediate in organic synthesis. The presence of both aromatic and heterocyclic components allows for diverse functionalization strategies, enabling chemists to explore modifications that could yield derivatives with enhanced biological activity. Recent advancements in medicinal chemistry have highlighted the importance of such scaffolds in the development of novel therapeutic agents.

In the realm of pharmaceutical research, 6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5) has garnered attention due to its potential as a precursor for bioactive molecules. Studies have demonstrated that structurally related compounds exhibit promising pharmacological properties, including anti-inflammatory and antioxidant effects. The furan ring in particular is known for its ability to participate in hydrogen bonding interactions and metal coordination, which can be exploited to enhance drug-receptor binding affinity.

The synthesis of 6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5) typically involves multi-step organic transformations that require precise control over reaction conditions. Modern synthetic methodologies often leverage transition metal catalysis to facilitate key bond-forming steps efficiently. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the benzocycloheptane core structure with high regioselectivity.

Recent research has also explored the use of computational chemistry tools to optimize synthetic routes for 6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5). Molecular modeling studies have provided insights into the electronic properties of this compound and its derivatives, aiding in the design of more effective synthetic strategies. Additionally, green chemistry principles have been integrated into these processes to minimize waste and improve sustainability.

The biological activity of 6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5) has been investigated in several preclinical studies. Researchers have focused on its potential as a scaffold for developing drugs that target specific disease pathways. For example, derivatives of this compound have shown inhibitory effects on certain enzymes implicated in metabolic disorders and cancer progression. These findings underscore the importance of exploring structurally diverse molecules in drug discovery efforts.

The tetrahydro substitution in 6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro (CAS No. 7182-26-5) contributes to its flexibility as a pharmacophore. This structural feature allows for conformational adaptability in binding pockets of biological targets, which can be crucial for achieving high affinity and selectivity. Furthermore,the presence of hydroxyl and furan functionalities provides multiple sites for further chemical modification,making it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.

In conclusion,6H-benzo[b]cyclohepta[d]furan-2-ol, 7,8,9,10-tetrahydro(CAS No. 7182–26–5) represents a significant compound in synthetic and pharmaceutical chemistry。 Its unique structural features offer opportunities for developing innovative drug candidates with diverse biological activities。 As research continues,this molecule is expected to play an increasingly important role in advancing therapeutic strategies across multiple disease areas。

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